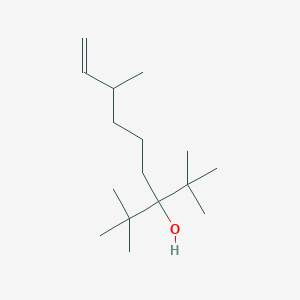
3-Tert-butyl-2,2,7-trimethylnon-8-EN-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butyl-2,2,7-trimethylnon-8-EN-3-OL is an organic compound characterized by its complex structure, which includes a tert-butyl group, multiple methyl groups, and a non-8-en-3-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-2,2,7-trimethylnon-8-EN-3-OL typically involves multiple steps, starting with the preparation of the non-8-en-3-ol backbone. This can be achieved through a series of reactions, including alkylation, hydrogenation, and oxidation. The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction, using tert-butyl chloride and an appropriate catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation and crystallization are employed to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-Tert-butyl-2,2,7-trimethylnon-8-EN-3-OL undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nucleophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated alcohols
Substitution: Halogenated compounds
Applications De Recherche Scientifique
3-Tert-butyl-2,2,7-trimethylnon-8-EN-3-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Tert-butyl-2,2,7-trimethylnon-8-EN-3-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-Tert-butyl-2,2,7-trimethylnon-8-EN-3-OL is unique due to its specific structural features, including the combination of a tert-butyl group and multiple methyl groups on a non-8-en-3-ol backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
88295-69-6 |
|---|---|
Formule moléculaire |
C16H32O |
Poids moléculaire |
240.42 g/mol |
Nom IUPAC |
3-tert-butyl-2,2,7-trimethylnon-8-en-3-ol |
InChI |
InChI=1S/C16H32O/c1-9-13(2)11-10-12-16(17,14(3,4)5)15(6,7)8/h9,13,17H,1,10-12H2,2-8H3 |
Clé InChI |
SJKUMTBVOGXRBO-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC(C(C)(C)C)(C(C)(C)C)O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


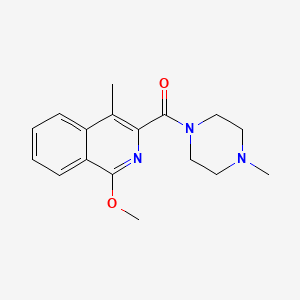
![(1-Hydroxyethyl)[(naphthalen-1-yl)methoxy]oxophosphanium](/img/structure/B14390573.png)

![{[3-(2-Methoxyacetamido)phenyl]azanediyl}di(ethane-2,1-diyl) diacetate](/img/structure/B14390587.png)
![N-[(3,5-Dichloro-2-hydroxyphenyl)methyl]acetamide](/img/structure/B14390591.png)

![2-(Furan-2-carbonyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14390606.png)
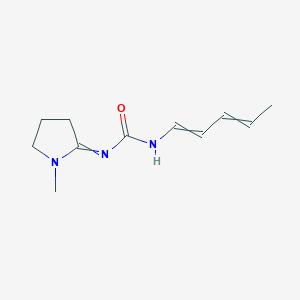
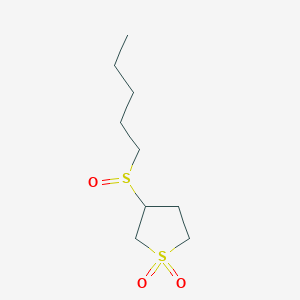
![3-[2-Oxo-2-(1,3-thiazolidin-3-yl)ethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14390612.png)
![Phenyl[1-(prop-2-en-1-yl)-2,3-dihydro-1H-pyrrolizin-5-yl]methanone](/img/structure/B14390619.png)
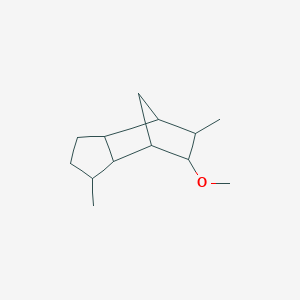

![N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B14390638.png)
